4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide is an organic compound with a complex structure that includes a piperazine ring substituted with cyclopentyl and dimethyl groups, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of cyclopentylamine with ethylene oxide to form bis(2-hydroxyethyl)-cyclopentylamine, followed by chlorination to produce bis(2-chloroethyl)-cyclopentylamine. This intermediate undergoes substitution with hydrazine hydrate to yield the desired piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as solvent extraction, purification by crystallization, and distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpiperazine: A simpler piperazine derivative without the cyclopentyl and sulfonamide groups.
Cyclopentylamine: Contains the cyclopentyl group but lacks the piperazine and sulfonamide functionalities.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents on the piperazine ring.
Uniqueness
4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2S/c1-12(2)17(15,16)14-9-7-13(8-10-14)11-5-3-4-6-11/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPDBSUHPOBIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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